
Tert-Butyl-2-(3-Hydroxyphenyl)acetat
Übersicht
Beschreibung
Tert-butyl 2-(3-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(3-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(3-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie hat Tert-Butyl-2-(3-Hydroxyphenyl)acetat potenzielle Anwendungen bei der Entwicklung neuer Therapeutika. Seine Struktur könnte bei der Synthese von Verbindungen mit antimikrobiellen oder entzündungshemmenden Eigenschaften genutzt werden. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, kann untersucht werden, um neue Medikamente zu entwickeln .
Materialwissenschaft
Diese Verbindung findet in der Materialwissenschaft Anwendung als Vorläufer für die Synthese von fortschrittlichen Materialien. Ihre chemischen Eigenschaften könnten genutzt werden, um Polymere mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder verbesserter thermischer Stabilität zu erzeugen. Sie kann auch als Ausgangsmaterial für die Herstellung von Hochleistungsharzen dienen, die in Beschichtungen oder Klebstoffen verwendet werden .
Chemische Synthese
This compound: spielt in der chemischen Synthese eine Rolle als Zwischenprodukt. Es kann an verschiedenen organischen Reaktionen beteiligt sein, darunter Katalyse und die Synthese komplexer Moleküle. Seine Präsenz im Suzuki-Miyaura-Kupplungsprozess ist ein Beispiel für seine Nützlichkeit bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese fundamental ist .
Umweltwissenschaft
In der Umweltwissenschaft könnte die Verbindung auf ihre Auswirkungen auf Umweltsysteme untersucht werden. Dies umfasst die Untersuchung ihrer biologischen Abbaubarkeit, potenziellen Toxizität und Interaktionen mit anderen Umweltchemikalien. Das Verständnis ihrer Umweltbelastung ist entscheidend für die Entwicklung sicherer und nachhaltiger chemischer Praktiken .
Biochemie
Im Bereich der Biochemie kann This compound als Reagenz in enzymatischen Studien oder als Baustein für biochemische Verbindungen verwendet werden. Seine Rolle in Stoffwechselwegen oder als Modifikator biologischer Moleküle könnte Gegenstand der Forschung sein und zu unserem Verständnis zellulärer Prozesse beitragen .
Industrielle Anwendungen
Industriell ist diese Verbindung als Lösungsmittel oder Reagenz in verschiedenen Produktionsprozessen wertvoll. Sie könnte aufgrund ihrer Lösemitteleigenschaften bei der Herstellung von Lacken, Emaille, Tinten und Reinigungsmitteln verwendet werden. Ihre Rolle bei der Synthese von Industriechemikalien unterstreicht ihre Bedeutung in der chemischen Industrie .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic compounds undergoing chemical reactions .
Mode of Action
It’s worth noting that tert-butyl groups in organic compounds are known to be strong, non-nucleophilic bases that readily abstract acidic protons from substrates .
Biochemical Pathways
Compounds with tert-butyl groups are often involved in various organic reactions, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
The presence of the tert-butyl group suggests that it may participate in various organic reactions, leading to the formation of new compounds .
Action Environment
It’s important to note that environmental conditions such as temperature, ph, and the presence of other chemicals can potentially affect the reactivity and stability of organic compounds .
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-(3-hydroxyphenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its hydrolysis by esterases, which cleave the ester bond to produce 3-hydroxyphenylacetic acid and tert-butyl alcohol. This reaction is crucial as it releases the active hydroxyphenylacetic acid, which can further participate in metabolic pathways. Additionally, tert-butyl 2-(3-hydroxyphenyl)acetate may interact with cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic transformation .
Cellular Effects
Tert-butyl 2-(3-hydroxyphenyl)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. This modulation leads to changes in gene expression, enhancing the cell’s ability to combat oxidative stress. Furthermore, tert-butyl 2-(3-hydroxyphenyl)acetate impacts cellular metabolism by altering the levels of reactive oxygen species and influencing mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-(3-hydroxyphenyl)acetate involves several key interactions. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with esterases results in the hydrolysis of the ester bond, releasing active metabolites. Additionally, tert-butyl 2-(3-hydroxyphenyl)acetate can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. These interactions lead to changes in gene expression and cellular responses, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(3-hydroxyphenyl)acetate change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that tert-butyl 2-(3-hydroxyphenyl)acetate is relatively stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(3-hydroxyphenyl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant responses and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Tert-butyl 2-(3-hydroxyphenyl)acetate is involved in several metabolic pathways. Upon hydrolysis by esterases, the resulting 3-hydroxyphenylacetic acid can enter various metabolic routes, including the citric acid cycle. The compound also interacts with cytochrome P450 enzymes, leading to its oxidation and the formation of metabolites. These metabolic transformations influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of tert-butyl 2-(3-hydroxyphenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its overall effects on cellular function .
Subcellular Localization
Tert-butyl 2-(3-hydroxyphenyl)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution affects the compound’s activity and function, contributing to its overall biochemical effects .
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJQJBKBKEGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



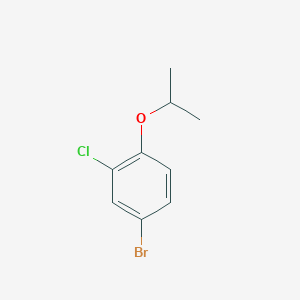

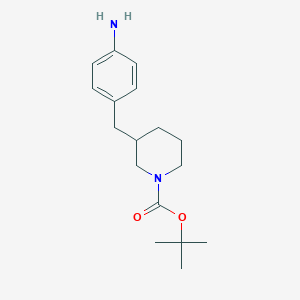
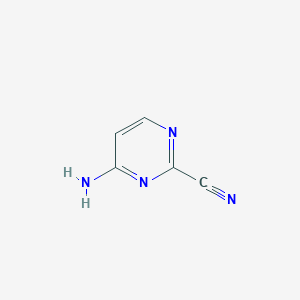


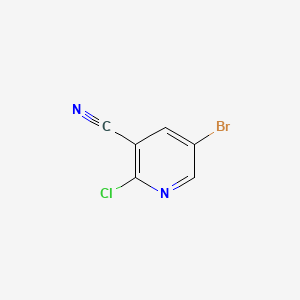
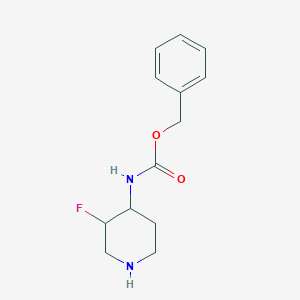



![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

